2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride
Overview
Description
2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids. One common method includes the reaction of 4-thiazolylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and waste production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid
Uniqueness
2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in research make it a valuable compound in scientific studies.
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-4-yl)propanoic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-11-3-8-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCPVPBZXECSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129274-32-4 | |
Record name | 2-amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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